Dibutylnaphthalene-2-sulfonic acid
Description
Contextualization within the Naphthalene (B1677914) Sulfonate Class
Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon. habitablefuture.org The defining feature of this class is the presence of one or more sulfonic acid (-SO₃H) groups attached to the naphthalene ring. habitablefuture.orgwikipedia.org When alkyl groups, such as butyl groups, are also attached to the naphthalene core, the resulting compounds are known as alkylnaphthalene sulfonates. sanhe-daily.comgreenagrochem.com These compounds are recognized for their surface-active properties, making them effective as wetting agents, dispersants, and emulsifiers. greenagrochem.comgreenagrochem.comlignincorp.com
Dibutylnaphthalene-2-sulfonic acid is a specific member of the alkylnaphthalene sulfonate family. The presence of the two butyl groups significantly enhances its hydrophobic character, while the sulfonic acid group provides a hydrophilic center, making it a powerful surfactant. greenagrochem.com The position of the sulfonic acid group at the 2-position of the naphthalene ring influences its chemical and physical properties, distinguishing it from other isomers such as those with the sulfonic acid group at the 1-position. wikipedia.org
The general synthesis of alkylnaphthalene sulfonates involves the alkylation of naphthalene with an alcohol, such as butanol, in the presence of a sulfonating agent like sulfuric acid. sanhe-daily.com The sodium salt of this compound is commonly produced by neutralizing the acid with sodium hydroxide (B78521). greenagrochem.com
Historical Context and Evolution of Research Trajectories
The development of alkylnaphthalene sulfonates dates back to World War I, when Germany sought substitutes for soap, which was produced from fats needed for the war effort. sanhe-daily.com Researchers successfully synthesized alkylnaphthalene sulfonates from naphthalene and alcohols like propanol (B110389) or butanol using fuming sulfuric acid. sanhe-daily.com While these early synthetic surfactants had modest cleaning abilities, their excellent wetting and permeability properties, coupled with their stability in hard water and acidic conditions, ensured their continued use. sanhe-daily.com
Over the decades, research has focused on refining the synthesis and exploring the applications of various alkylnaphthalene sulfonates. The development of polynaphthalene sulfonates in the 1930s further expanded the utility of this class of compounds. Research into specific isomers, such as this compound, has been driven by the desire to tailor the molecular structure to achieve specific performance characteristics for advanced applications.
Contemporary Significance and Research Frontiers in Chemical Science
In contemporary chemical science, this compound and its salts are subjects of ongoing research and are utilized in various industrial applications. The sodium salt, in particular, is recognized for its role as a dispersant and wetting agent in industries such as textiles, agriculture, and coatings. lignincorp.comechemi.com In agriculture, it can be found in pesticide formulations to enhance their spread and effectiveness. lignincorp.com
Current research is exploring the potential of functionalized naphthalene sulfonic acids in more advanced applications. For instance, the unique properties of these compounds make them interesting candidates for use in the development of novel materials. Research into non-perfluorinated sulfonic acid proton exchange membranes for energy applications is an active field, and the structural motifs of compounds like this compound could offer insights into the design of new membrane materials. rsc.org
Furthermore, the ability to analyze and separate different isomers of naphthalene sulfonic acids using techniques like gas chromatography-mass spectrometry allows for a deeper understanding of their environmental fate and for the development of more effective and targeted industrial formulations. nih.gov The study of specific isomers, including this compound, is crucial for advancing the design of next-generation surfactants and functional materials with precisely controlled properties.
Data Tables
Physicochemical Properties of Sodium Dibutylnaphthalene-2-sulphonate
| Property | Value | Reference |
| CAS Number | 93776-42-2 | sielc.comechemi.com |
| Molecular Formula | C18H23NaO3S | sielc.com |
| Molecular Weight | 342.429 g/mol | sielc.com |
| Appearance | Light yellow to amber liquid or powder | greenagrochem.com |
| Solubility | Soluble in water and organic solvents | greenagrochem.com |
| pH (1% solution) | 7.0 - 9.0 | greenagrochem.com |
| Density | 1.0 - 1.1 g/cm³ | greenagrochem.com |
Synonyms for Sodium Dibutylnaphthalene-2-sulphonate
| Synonym | Reference |
| Sodium 1,3-dibutylnaphthalene-2-sulfonate | sielc.com |
| 2-Naphthalenesulfonic acid, 1,3-dibutyl-, sodium salt (1:1) | sielc.com |
| 2-Naphthalenesulfonic acid, dibutyl-, sodium salt | echemi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,3-dibutylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |
InChI Key |
WQAHBQDXMLKOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Dibutylnaphthalene 2 Sulfonic Acid and Its Derivatives
Alkylation and Sulfonation Pathways
The synthesis of dibutylnaphthalene-2-sulfonic acid is a multi-step process involving the alkylation of naphthalene (B1677914) followed by sulfonation. The precise control of reaction conditions is paramount to ensure the desired isomeric product with high purity and yield.
Regioselective Synthesis Strategies and Isomer Control
The sulfonation of naphthalene is a classic example of a reaction where the outcome can be directed towards a specific isomer by controlling the reaction conditions. This control is based on the principles of kinetic versus thermodynamic control. acs.orgstackexchange.com
Kinetic Control: At lower temperatures, around 80°C, the sulfonation of naphthalene predominantly yields naphthalene-1-sulfonic acid. This is because the activation energy for the formation of the 1-isomer is lower, leading to a faster reaction rate. thecatalyst.orgwordpress.com The intermediate carbocation leading to the 1-isomer is more stable due to better resonance stabilization, with two resonance structures that maintain the aromaticity of one of the rings. stackexchange.com
Thermodynamic Control: At higher temperatures, typically around 160°C, the major product is naphthalene-2-sulfonic acid. thecatalyst.orgwordpress.com Although formed more slowly, the 2-isomer is thermodynamically more stable. This increased stability is attributed to the avoidance of steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position (peri-interaction), which is present in the 1-isomer. acs.orgstackexchange.com Since sulfonation is a reversible process, at higher temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer, eventually leading to a product mixture rich in the thermodynamically favored product. stackexchange.comechemi.com
The synthesis of this compound would follow a similar principle. First, naphthalene undergoes a Friedel-Crafts alkylation with a butylating agent (e.g., 1-butanol (B46404) or a butyl halide) in the presence of a Lewis acid catalyst. The position of the butyl groups can influence the subsequent sulfonation. Following alkylation, the sulfonation step is carried out under thermodynamically controlled conditions (high temperature) to favor the formation of the 2-sulfonic acid derivative.
Reaction Kinetics and Thermodynamic Considerations in Naphthalene Sulfonation
The electrophilic substitution of naphthalene with sulfuric acid is a reversible reaction. acs.orgstackexchange.com The choice between the kinetically and thermodynamically favored products is a key consideration in the synthesis of naphthalenesulfonic acids.
| Product | Reaction Conditions | Key Factor | Rationale |
| Naphthalene-1-sulfonic acid | Low Temperature (e.g., 80°C) | Kinetic Control | Lower activation energy for the transition state leading to the 1-isomer. thecatalyst.orgwordpress.com The arenium ion intermediate has greater resonance stabilization. stackexchange.com |
| Naphthalene-2-sulfonic acid | High Temperature (e.g., 160°C) | Thermodynamic Control | The 2-isomer is the more stable product due to the absence of steric strain between the sulfonic acid group and the peri-hydrogen. acs.orgstackexchange.com The reversibility of the reaction allows for equilibration to the most stable isomer. echemi.com |
The Hammond Postulate can be applied to understand the transition states of the sulfonation reaction. The transition state for the formation of the 1-isomer is lower in energy, leading to its faster formation. thecatalyst.org However, the final product, naphthalene-1-sulfonic acid, is less stable than naphthalene-2-sulfonic acid. stackexchange.com At elevated temperatures, the energy input is sufficient to overcome the activation barrier for the reverse reaction of the 1-isomer, allowing the system to reach thermodynamic equilibrium and favor the more stable 2-isomer. echemi.com
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.
For the synthesis of the precursor, naphthalene-2-sulfonic acid, a common industrial process involves heating naphthalene with an excess of concentrated sulfuric acid at temperatures between 160-166°C. chemicalbook.com To improve purity, a small amount of water can be added towards the end of the reaction, and the temperature maintained at 140-150°C. This facilitates the hydrolysis of the less stable naphthalene-1-sulfonic acid byproduct back to naphthalene, which can then be removed. chemicalbook.com
Another patented method for producing naphthalene-2-sulfonic acid with high purity involves reacting naphthalene with sulfur trioxide gas in the presence of a small amount of sulfuric acid and anhydrous sodium sulfate (B86663) at 120-180°C. google.com This method boasts a high conversion rate of naphthalene and good product quality. google.com
The isolation of the final product often involves neutralization. For instance, the acidic reaction mixture can be neutralized with a sodium hydroxide (B78521) or sodium carbonate solution to precipitate the sodium salt of the sulfonic acid. saapedia.orggoogle.com The use of sodium sulfite (B76179) solution for neutralization has also been reported, which after crystallization and separation, yields the sodium salt. google.com The purity of the final product can be enhanced by techniques such as salting out with sodium chloride, which precipitates the sodium salt via the common ion effect. youtube.com
Post-Synthetic Derivatization and Functionalization
Once this compound is synthesized, it can undergo further chemical modifications to tailor its properties for specific applications.
Covalent Modifications for Tailored Properties
The aromatic rings and the sulfonic acid group of this compound are amenable to various covalent modifications. For instance, naphthalenesulfonic acids can undergo nitration, which is a key step in the production of various dyes. wikipedia.org The resulting aminonaphthalenesulfonic acids are important dye intermediates. wikipedia.org
Furthermore, naphthalenesulfonic acids can be condensed with formaldehyde (B43269) to produce polymeric sulfonic acids. wikipedia.org These polymers can have applications as dispersants or surfactants.
Generation of Functionalized Salts and Esters
The sulfonic acid group of this compound is acidic and readily forms salts with various bases. The most common salt is the sodium salt, which is often prepared by neutralizing the sulfonic acid with sodium hydroxide or sodium carbonate. saapedia.orggoogle.com These salts often exhibit different solubility profiles compared to the free acid. For example, sodium dibutylnaphthalenesulfonate is soluble in water. saapedia.org
The generation of various salts can be a method of purification and isolation of the final product. The sodium salt of dibutylnaphthalene-1-sulfonate has been identified with the IUPAC name sodium;3,6-dibutylnaphthalene-1-sulfonate. nih.gov
Advanced Applications in Materials Science and Chemical Processes
Role in Interfacial and Colloidal Systems
The unique molecular structure of dibutylnaphthalene-2-sulfonic acid and its sodium salt renders them highly effective as surface-active agents. They are widely employed to modify the interfacial properties of liquids and solids, leading to their use as emulsifiers, wetting agents, and dispersants in a variety of industrial and agricultural formulations. lignincorp.comligninchina.comchinalignin.com
As an emulsifier, the sodium salt of this compound facilitates the formation of stable mixtures of immiscible liquids, such as oil and water. ligninchina.com The mechanism involves the reduction of interfacial tension between the two phases. The hydrophobic dibutylnaphthalene portion of the molecule orients itself towards the oil phase, while the hydrophilic sulfonate group extends into the water phase. lignincorp.comligninchina.com This arrangement creates a protective layer around the dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion. ligninchina.com
In wetting phenomena, the surfactant enhances the spreading of a liquid over a solid surface. This is particularly important in applications like pesticide formulations, where it ensures uniform coverage of plant surfaces, including waxy or hairy leaves. chinalignin.com By lowering the surface tension of the liquid, it allows for better contact and penetration of the active ingredients. chinalignin.comontosight.ai
The sodium salt of this compound is a highly effective dispersant, preventing the agglomeration of solid particles in a liquid medium. lignincorp.com In aqueous systems, its functionality is attributed to a combination of electrostatic and steric stabilization. The hydrophobic part of the molecule adsorbs onto the surface of the particles, while the negatively charged sulfonate groups project into the water, creating an electrostatic repulsion between the particles that prevents them from clumping together. lignincorp.com Its high solubility in water makes it easy to incorporate into such formulations. lignincorp.comzjzgchem.com
A key advantage of this compound is its tolerance to hard water, meaning its effectiveness is not significantly diminished by the presence of calcium and magnesium ions. lignincorp.comligninchina.comchinalignin.com While primarily used in aqueous media, its hydrophobic character, enhanced by the dibutyl groups, also allows it to interact with non-polar substances, making it useful as a wetting agent in some non-aqueous contexts. lignincorp.comnih.gov
The ability of sodium dibutylnaphthalene sulfonate to adsorb onto particle surfaces and create repulsive forces is crucial for stabilizing suspensions. lignincorp.com This ensures that solid particles remain evenly distributed throughout a liquid over time, which is critical for products like paints, inks, and pesticide suspension concentrates. lignincorp.comchinalignin.com
Similarly, in emulsions, the formation of a stable interfacial film around droplets of the dispersed phase prevents them from merging and separating. ligninchina.com This stabilizing function is essential in a wide range of products, including industrial cleaners, leather tanning agents, and metalworking fluids. ligninchina.com The compound's ability to act as a protective colloid contributes to the long-term stability of these formulations. zjzgchem.com
Integration within Conductive Polymer Architectures
This compound has been explored as a functional dopant in the synthesis of conductive polymers, most notably polyaniline (PANI). The choice of dopant is critical as it not only imparts electrical conductivity but also influences the processability and morphology of the resulting polymer.
The doping of polyaniline with a sulfonic acid, such as this compound, is a key step in rendering the polymer electrically conductive. scielo.br The acid protonates the imine nitrogen atoms in the polyaniline backbone, leading to the formation of charge carriers (polarons and bipolarons) and a significant increase in electrical conductivity. scielo.br The use of bulky sulfonic acids like dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), a related compound, has been shown to produce processable polyaniline. nih.gov While specific studies on this compound as the primary dopant are less common, the principles of using large, functionalized sulfonic acids to improve solubility and conductivity are well-established for similar molecules like dodecylbenzene (B1670861) sulfonic acid (DBSA) and camphorsulfonic acid (CSA). scielo.brresearchgate.netresearchgate.net These dopants can also act as surfactants, aiding in the self-assembly of nanostructured polyaniline. osti.gov
The incorporation of a bulky dopant like this compound can significantly improve the processability of polyaniline, which is notoriously difficult to process due to its infusibility and limited solubility. The large organic anion is thought to increase the spacing between polymer chains, reducing intermolecular forces and allowing the polymer to be dissolved in common organic solvents. nih.gov This enhanced solubility is crucial for fabricating polymer films and blends. scielo.brresearchgate.net
The morphology of the synthesized polyaniline is also heavily influenced by the dopant. The use of functionalized sulfonic acids can lead to the formation of specific nanostructures, such as nanotubes or nanofibers. osti.gov This is often attributed to a template-like effect of micelles formed by the dopant molecules during polymerization. The resulting morphology has a direct impact on the final properties of the polymer, including its electrical conductivity and performance in various applications. For instance, a fibrillar morphology can create conductive pathways within a material at lower concentrations of the conductive polymer. researchgate.net
Interactive Data Tables
Properties of Sodium Dibutylnaphthalene Sulfonate
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃NaO₃S | lignincorp.comligninchina.com |
| Appearance | Beige solid (powder/granules) or light yellow liquid | lignincorp.com |
| Solubility | Highly soluble in water | lignincorp.comzjzgchem.com |
| Hard Water Tolerance | High | lignincorp.comligninchina.comchinalignin.com |
| Stability | Stable in neutral or mildly acidic/alkaline conditions | lignincorp.com |
Applications of Sodium Dibutylnaphthalene Sulfonate
| Application Area | Function | Reference(s) |
| Agriculture | Dispersant, Emulsifier, Wetting Agent | chinalignin.com |
| Industrial Cleaning | Emulsifier | ligninchina.com |
| Textiles & Leather | Wetting Agent, Emulsifier, Dispersant | ligninchina.comontosight.aizjzgchem.com |
| Paints & Inks | Dispersant | lignincorp.com |
| Rubber | Emulsion Stabilizer | zjzgchem.com |
Applications in Formulations for Enhanced Chemical Efficacy
This compound, particularly in its salt form, sodium dibutylnaphthalene sulfonate, is a highly effective anionic surfactant. Its molecular structure, featuring a hydrophobic dibutylnaphthalene core and a hydrophilic sulfonate group, allows it to function as a powerful dispersing and wetting agent in a variety of industrial applications.
In the agricultural sector, the performance of pesticides, herbicides, and fungicides is critically dependent on their formulation. lignincorp.comgreenagrochem.com this compound and its sodium salt play a crucial role as dispersing and wetting agents, ensuring the effective and uniform application of active ingredients. lignincorp.comgreenagrochem.com
The primary function of sodium dibutylnaphthalene sulfonate in agrochemical formulations is to facilitate the even distribution of water-insoluble or sparingly soluble active ingredients within an aqueous solution. greenagrochem.com Many active ingredients in pesticides are hydrophobic and tend to clump together or settle out in water. zjzgchem.com As a dispersing agent, it adsorbs onto the surface of these particles, preventing aggregation through a combination of electrostatic repulsion and steric hindrance. zjzgchem.com This ensures a stable and homogenous suspension, which is vital for consistent application and prevents the clogging of spray nozzles. greenagrochem.com
Sodium dibutylnaphthalene sulfonate is compatible with a wide range of agricultural chemicals and is stable across various pH levels, making it a versatile component in different formulation types. greenagrochem.com It is commonly incorporated into:
Wettable Powders (WP): Helps to disperse the solid active ingredient when mixed with water. greenagrochem.com
Suspension Concentrates (SC): Maintains the solid active ingredient in a stable suspension. greenagrochem.comgreenagrochem.com
Emulsifiable Concentrates (EC): Aids in the emulsification of liquid active ingredients in water. greenagrochem.comgreenagrochem.com
The use of this surfactant ultimately leads to more efficient use of agrochemicals, ensuring consistent performance and better crop protection. greenagrochem.comzjzgchem.com
Table 1: Functional Roles of this compound Sodium Salt in Agrochemicals
| Property | Mechanism of Action | Benefit in Agrochemical Formulations |
| Dispersing Agent | Adsorbs onto active ingredient particles, preventing aggregation through electrostatic and steric stabilization. zjzgchem.com | Ensures uniform distribution of the active ingredient in the spray tank, prevents settling and nozzle clogging. lignincorp.comgreenagrochem.com |
| Wetting Agent | Reduces the surface tension of the water-based spray solution. lignincorp.comgreenagrochem.com | Improves spreading and adhesion on hydrophobic plant surfaces, enhancing penetration and efficacy. lignincorp.comgreenagrochem.com |
| Emulsifier | Stabilizes mixtures of oil-based active ingredients and water. greenagrochem.comligninchina.com | Allows for the formulation of stable emulsifiable concentrates (EC). greenagrochem.comgreenagrochem.com |
| Stability | Maintains effectiveness in the presence of hard water ions (Ca²⁺, Mg²⁺) and across a range of pH values. greenagrochem.comligninchina.com | Provides reliable performance under various field conditions. greenagrochem.com |
The effectiveness of paints, coatings, and dyes is largely dependent on the uniform distribution of pigments and dyestuffs. This compound and its sodium salt are utilized as high-performance dispersing and wetting agents in these industries to ensure product quality and consistency. lignincorp.comontosight.ai
In the manufacturing of paints and coatings, pigments such as titanium dioxide and carbon black, as well as fillers, must be evenly dispersed throughout the formulation to achieve the desired color, opacity, and finish. lignincorp.com Sodium dibutylnaphthalene sulfonate acts as a dispersing agent by adsorbing onto the surface of pigment particles. lignincorp.com This action prevents the particles from agglomerating and settling during storage and application, which is crucial for maintaining color strength and ensuring a smooth, uniform coating. lignincorp.comontosight.ai
In the textile industry, this surfactant plays a vital role in dyeing and finishing processes. greenagrochem.comgreenagrochem.com As a wetting agent, it facilitates the penetration of dye liquors into the fibers, which is particularly important for tightly woven fabrics or synthetic fibers that may be hydrophobic. greenagrochem.com This ensures a more uniform and thorough coloration of the material, preventing issues like patchiness. greenagrochem.com
As a dispersing agent, it helps to keep the dye molecules evenly distributed in the dyebath, which is essential for achieving consistent color uptake by the fabric. greenagrochem.comontosight.ai It is also used as a leveling agent for certain types of dyes, promoting an even distribution and preventing rapid, uneven dye absorption. zjzgchem.com Its stability in various conditions, including the presence of electrolytes and different pH levels, makes it a reliable component in complex dyeing formulations. greenagrochem.com
Table 2: Applications in Paint, Coating, and Dyeing Processes
| Industry | Application | Function of this compound Sodium Salt | Outcome |
| Paint & Coatings | Pigment Dispersion | Adsorbs onto pigment and filler particles, preventing aggregation. lignincorp.com | Ensures even color distribution, improves coating smoothness and stability. lignincorp.comontosight.ai |
| Textile Dyeing | Wetting Agent | Reduces surface tension of the dye bath for better fabric penetration. greenagrochem.com | Promotes uniform and deep dye absorption, preventing uneven coloration. greenagrochem.com |
| Textile Dyeing | Dispersing/Leveling Agent | Maintains even distribution of dye molecules in the bath. greenagrochem.comzjzgchem.com | Achieves consistent color and prevents blotchiness. ontosight.ai |
| Textile Finishing | Application of Finishes | Facilitates the uniform application of softeners or protective coatings. greenagrochem.com | Enhances the texture and performance characteristics of the final fabric. greenagrochem.com |
Analytical Characterization and Methodological Advancements for Dibutylnaphthalene 2 Sulfonic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating Dibutylnaphthalene-2-sulfonic acid from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is the principal method for direct analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of related substances and potential byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantification of naphthalene (B1677914) sulfonates due to their polarity and low volatility. nih.gov Reversed-phase (RP) HPLC methods are particularly effective for the analysis of this compound and its salts. sielc.com
Method development typically involves optimizing the mobile phase composition, column chemistry, and detector settings to achieve baseline separation and accurate quantification. researchgate.net A common approach for sodium dibutylnaphthalene-2-sulphonate utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape. sielc.comresearchgate.net For applications requiring mass spectrometry detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.com The separation mechanism is based on the hydrophobic interactions between the dibutylnaphthalene moiety of the analyte and the stationary phase. The elution is controlled by varying the proportion of the organic solvent (acetonitrile) in the mobile phase. sielc.com
These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com Furthermore, the development of Ultra-High-Performance Liquid Chromatography (UPLC) methods with smaller particle columns (e.g., sub-3 µm) allows for faster analysis times while maintaining high resolution. sielc.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | sielc.comresearchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile and Water with an acid modifier | sielc.com |
| Modifier | Phosphoric Acid (for UV) or Formic Acid (for MS) | sielc.com |
| Detection | UV-Visible Detector (e.g., 270 nm) | sielc.com |
| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |
| Mode | Isocratic or Gradient | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes and Byproducts
While direct GC-MS analysis of highly polar and non-volatile compounds like this compound is not feasible, the technique is invaluable for identifying less polar byproducts and related analytes, such as isomers of dibutylnaphthalene or other synthesis precursors. researchgate.netumanitoba.ca The analysis of naphthalene sulfonic acids by GC-MS requires a derivatization step to convert the polar sulfonic acid group into a more volatile and thermally stable derivative. nih.gov
A common derivatization technique involves on-line derivatization in the GC injection port using reagents like tetrabutylammonium (B224687) salts. nih.gov This process replaces the acidic proton of the sulfonic acid with a butyl group, creating a butylated ester that is amenable to GC separation and subsequent mass spectrometric detection. nih.gov
GC-MS provides powerful identification capabilities through the fragmentation patterns of the analytes. nih.gov This is particularly useful for distinguishing between different isomers of alkylated naphthalenes, which can be challenging with other methods. researchgate.netnih.gov The electron impact ionization mass spectra can provide molecular ion information and characteristic fragment ions that allow for the unambiguous identification of byproducts in the raw material or final product. nih.gov
Spectroscopic Approaches for Structural and Compositional Analysis
Spectroscopic techniques provide essential information about the molecular structure and composition of this compound. Infrared (IR) spectroscopy is used to identify key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy is applied for assessing concentration and purity.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of characteristic functional groups within the this compound molecule. unitechlink.com The IR spectrum provides a molecular "fingerprint" by showing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. unitechlink.comresearchgate.net
For this compound, the key absorptions include:
S=O Stretching: The sulfonic acid group (–SO₃H) exhibits strong and characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds, typically found in the regions of 1230-1120 cm⁻¹ and 1350-1300 cm⁻¹, respectively. unitechlink.com
Aromatic C=C Stretching: The naphthalene ring system shows several absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching.
C-H Stretching: The spectrum will also feature absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the butyl groups (below 3000 cm⁻¹).
C-S Stretching: A peak corresponding to the C-S bond stretch can also be identified, typically around 692 cm⁻¹. researchgate.net
IR spectra of sulfonic acids can sometimes resemble their salt forms due to hydration under normal conditions. rsc.org The analysis is often performed on dried samples mixed with potassium bromide (KBr) to form a pellet. researchgate.netresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Source(s) |
|---|---|---|---|
| Sulfonic Acid (S=O) | 1350-1300 | Asymmetric Stretch | unitechlink.com |
| Sulfonic Acid (S=O) | 1230-1120 | Symmetric Stretch (Hydrated) | unitechlink.com |
| Aromatic C-H | ~3100-3000 | Stretch | researchgate.net |
| Aliphatic C-H | ~2960-2850 | Stretch | researchgate.net |
| Aromatic C=C | ~1600-1450 | Ring Stretch | researchgate.net |
| C-S | ~700-600 | Stretch | researchgate.net |
Ultraviolet-Visible Spectroscopy for Concentration and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to determine the concentration of this compound in a solution and to assess its purity. The method is based on the principle that the molecule absorbs UV light due to electronic transitions within the naphthalene aromatic system. researchgate.net
The naphthalene ring structure acts as a strong chromophore, leading to significant absorption in the UV region, typically between 210 and 250 nm. researchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed using standards of known concentration. researchgate.net This curve can then be used to determine the concentration of unknown samples.
UV-Vis spectroscopy is also a valuable tool for purity assessment. The presence of impurities with different chromophores can alter the shape of the absorption spectrum or introduce additional peaks. It is frequently used as a detection method in HPLC, where a UV detector continuously monitors the column effluent and measures the absorbance of the eluting compounds. researchgate.netresearchgate.net
Physico-Chemical Characterization in Solution and at Interfaces
This compound and its salts are anionic surfactants, and their utility is defined by their behavior in solution and at interfaces between different phases (e.g., oil-water or air-water). greenagrochem.comontosight.ai
In solution, these molecules exhibit properties such as solubility in water and various organic solvents. greenagrochem.com The sodium salt is characterized by its high water solubility. ontosight.ai The pH of an aqueous solution is typically near neutral to slightly alkaline. greenagrochem.com
A critical property of surfactants is their ability to adsorb at interfaces and lower the interfacial tension (IFT). frontiersin.org The structure of this compound, with its hydrophobic dibutylnaphthalene "tail" and hydrophilic sulfonate "head," drives this behavior. Studies on related alkylnaphthalene sulfonates have shown that factors such as the length and branching of the alkyl chains, as well as the concentration of the surfactant and electrolytes in the solution, significantly control the effectiveness of IFT reduction. nih.govdntb.gov.ua The arrangement of the butyl groups on the naphthalene ring influences the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn affects its interfacial properties and performance in applications like emulsification and dispersion. frontiersin.orgdntb.gov.ua
Table 3: Selected Physico-Chemical Properties of Sodium Dibutylnaphthalene Sulfonate
| Property | Value/Description | Source(s) |
|---|---|---|
| Appearance | Light yellow to amber liquid | greenagrochem.com |
| Solubility | Soluble in water and organic solvents | greenagrochem.comontosight.ai |
| pH (1% solution) | 7.0 – 9.0 | greenagrochem.com |
| Key Function | Anionic surfactant, wetting agent, emulsifier | greenagrochem.comontosight.ai |
| Interfacial Activity | Adsorbs at interfaces to lower interfacial tension | frontiersin.orgnih.gov |
Critical Micelle Concentration Determinations
The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant, defining the concentration threshold above which surfactant molecules self-assemble into micelles. researchgate.net The determination of the CMC is crucial for optimizing formulations in various applications, from detergents to enhanced oil recovery. frontiersin.org Several analytical techniques are commonly employed to determine the CMC of surfactants like alkylnaphthalene sulfonates.
Common Methodologies:
Surface Tension Measurement: This is one of the most prevalent methods. The surface tension of a solution containing a surfactant changes significantly with concentration until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant. By plotting surface tension against the logarithm of the surfactant concentration, the CMC can be identified as the point where the slope of the curve changes abruptly. researchgate.netresearchgate.net For related alkylnaphthalene sulfonates, this method has been successfully used to determine CMC values at various temperatures. researchgate.netresearchgate.net
Conductivity Measurement: For ionic surfactants, such as the sodium salt of this compound, conductivity measurements offer a reliable method for CMC determination. The molar conductivity of the solution changes as a function of concentration. The formation of micelles at the CMC leads to a distinct change in the slope of the conductivity versus concentration plot, as the micelles bind counter-ions and have a different electrophoretic mobility than individual surfactant monomers. researchgate.net
Fluorescence Probe Spectroscopy: This technique utilizes fluorescent molecules (probes) whose spectral properties are sensitive to the polarity of their microenvironment. In an aqueous surfactant solution, a hydrophobic probe will preferentially partition into the nonpolar core of the micelles once they form. This change in environment results in a measurable shift in the fluorescence emission spectrum, which can be plotted against surfactant concentration to determine the CMC. frontiersin.org
Although specific CMC values for this compound are not available in the provided search results, the table below illustrates typical data obtained for other anionic sulfonated surfactants, demonstrating the expected range and the influence of molecular structure.
Table 1: Illustrative CMC Data for Anionic Sulfonated Surfactants (Note: This data is for related compounds and is provided for illustrative purposes only, as specific data for this compound was not found.)
| Surfactant | Temperature (°C) | CMC (mmol/L) | Method |
| Sodium Dodecyl Sulfate (B86663) (SDS) | 25 | 8.2 | Surface Tension |
| Sodium Octylnaphthalene Sulfonate | 30 | 2.36 | Surface Tension |
| Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) | 25 | 1.2-1.5 | Surface Tension |
This interactive table is based on data for analogous compounds and is intended to show the type of data generated from CMC determination studies.
Surface Tension Measurements and Interfacial Rheology
The behavior of surfactants at interfaces is critical to their function in stabilizing emulsions and foams or altering wetting properties. researchgate.net Surface tension measurements and interfacial rheology are key to understanding these phenomena.
Surface Tension:
As mentioned, surface tension measurement is integral to determining the CMC. It also provides information on the efficiency of a surfactant in reducing the surface energy of a solvent. The measurement is typically performed using techniques like the du Noüy ring method, Wilhelmy plate method, or drop shape analysis. newcastle.edu.au The latter, in particular, has become a powerful tool for studying both equilibrium surface tension and dynamic interfacial properties. researchgate.net For commercial applications, a low surface tension at the CMC (γ_CMC) is often desirable, indicating efficient packing of surfactant molecules at the interface. frontiersin.org
Interfacial Rheology:
Interfacial rheology investigates the response of an interfacial layer to deformation, providing insight into the mechanical strength and stability of films formed by surfactants. mdpi.com This is particularly important in applications involving foams and emulsions, where the stability of the liquid films is paramount. researchgate.net The primary parameters measured are the dilational and shear moduli of the interface.
Dilational Rheology: This technique probes the response of the interface to changes in its area (expansion and compression). The dilational viscoelastic modulus (ε) is a key parameter, which can be separated into an elastic (storage) component and a viscous (loss) component. These measurements are often performed using oscillating drop or bubble methods. newcastle.edu.aumdpi.com The data reveals information about the kinetics of surfactant adsorption and desorption and the interactions between molecules within the interfacial film. researchgate.net Studies on similar surfactants, like dialkyl benzene (B151609) sulfonates, have shown that factors such as alkyl chain structure, concentration, and the presence of salts significantly influence the dilational rheological properties. researchgate.netnewcastle.edu.au
Shear Rheology: This technique measures the resistance of the interface to tangential stress, without changing the interfacial area. Instruments like bicone or double-wall ring rheometers are used to apply a controlled shear and measure the resulting stress. mdpi.com
The table below summarizes the types of data generated from interfacial studies. Again, as specific data for this compound is not available, this table is illustrative.
Table 2: Illustrative Interfacial Properties of Anionic Surfactants (Note: This data is for related compounds and is provided for illustrative purposes only.)
| Surfactant System | Interface | Measurement Technique | Key Finding |
| Sodium Dodecylbenzene Sulfonate (SDBS) | Air-Water | Oscillating Bubble Shape | Dilational viscoelasticity is strongly influenced by the addition of mono- and divalent salts. newcastle.edu.au |
| 2,5-dialkyl benzene sulfonates | Decane-Water | Oscillating Drop Shape | Branched alkyl chain structure affects the diffusion-exchange process and interfacial elasticity. researchgate.net |
| Sodium Octylnaphthalene Sulfonate | Air-Water | Surface Tensiometry | Achieves a surface tension of 39.3 mN/m at its CMC. frontiersin.org |
This interactive table is based on data for analogous compounds and is intended to show the type of data generated from interfacial rheology and surface tension studies.
Theoretical and Computational Chemistry Studies
Molecular Dynamics and Simulation of Self-Assembly
Molecular dynamics (MD) simulations are instrumental in elucidating the spontaneous organization of surfactant molecules like dibutylnaphthalene-2-sulfonic acid in aqueous environments. These simulations model the interactions between individual molecules and with the surrounding solvent, offering a dynamic picture of processes such as micelle formation.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound Micellization
| Parameter | Predicted Value/Characteristic | Simulation Insight |
| Aggregation Number | 40 - 60 | The bulky nature of the dibutyl-naphthalene group may lead to a moderate aggregation number to minimize steric hindrance within the micelle core. |
| Micelle Shape | Predominantly spherical or slightly ellipsoidal | The two flexible butyl chains may favor a less compact and more spherical arrangement compared to long, single-chain surfactants which can form cylindrical micelles. |
| Radius of Gyration (Rg) | 1.5 - 2.5 nm | This value reflects the compactness of the micelle and is influenced by the length and branching of the alkyl chains. |
| Solvent Accessible Surface Area (SASA) | High for sulfonate groups, low for hydrocarbon core | MD simulations would confirm the exposure of the hydrophilic heads to water and the shielding of the hydrophobic tails within the micelle. |
Note: The values in this table are hypothetical and based on trends observed for similar anionic surfactants. Specific experimental or simulation data for this compound is required for definitive values.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Studies on naphthalene (B1677914) and its derivatives have shown that the electronic properties are significantly influenced by the nature and position of substituents. nih.govresearchgate.net For this compound, the electron-withdrawing sulfonic acid group and the electron-donating butyl groups will have opposing effects on the electron density of the aromatic naphthalene core.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that relate to a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential around the sulfonic acid group, indicating its susceptibility to electrophilic attack, and regions of lower potential associated with the hydrocarbon portions. tandfonline.com
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | The presence of alkyl groups would likely raise the HOMO energy compared to unsubstituted naphthalene sulfonic acid, making it a better electron donor. |
| LUMO Energy | ~ -1.5 to -2.5 eV | The sulfonic acid group would lower the LUMO energy, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | This relatively large gap suggests good chemical stability under normal conditions. |
| Dipole Moment | Moderate to High | The asymmetric substitution pattern and the polar sulfonic acid group would result in a significant dipole moment, influencing its solubility and intermolecular interactions. |
| Reactivity Descriptors | ||
| Electronegativity (χ) | Moderate | Indicates the molecule's overall ability to attract electrons. |
| Chemical Hardness (η) | High | Correlates with the HOMO-LUMO gap and indicates resistance to change in electron configuration. |
Note: These values are estimations based on DFT studies of similar substituted naphthalene compounds. diva-portal.org Precise values would require specific calculations for this compound.
Structure-Property Relationship Modeling for Functional Design
The development of Quantitative Structure-Property Relationship (QSPR) models is a powerful approach for designing new molecules with desired functionalities. researchgate.netresearchgate.net For surfactants like this compound, QSPR models can correlate molecular descriptors (e.g., hydrophobicity, molecular size, electronic properties) with macroscopic properties such as critical micelle concentration (CMC), surface tension reduction, and emulsifying power. nih.gov
The performance of alkylnaphthalene sulfonates as surfactants is highly dependent on the length and branching of the alkyl chains. aljest.net Shorter or more branched chains, as in this compound, can lead to different packing arrangements at interfaces compared to long, linear alkyl chains. This can influence properties like the efficiency of surface tension reduction and the stability of emulsions.
By systematically varying the structure of the alkyl groups and the position of the sulfonate group in computational models, it is possible to build robust QSPR models. These models can then be used to predict the properties of novel, unsynthesized derivatives, thereby guiding experimental efforts towards the development of surfactants with optimized performance for specific applications. For example, models could be developed to predict the effectiveness of a given alkylnaphthalene sulfonate as a dispersant in a particular formulation or its efficiency in enhanced oil recovery. mdpi.com
Table 3: Key Structural Features of this compound and Their Predicted Functional Impact
| Structural Feature | Predicted Functional Impact | Rationale |
| Two Butyl Groups | Increased hydrophobicity, potential for steric hindrance in molecular packing. | The alkyl chains contribute to the nonpolar character of the molecule, driving its surfactant behavior. Their branched nature may disrupt ordered packing at interfaces. |
| Naphthalene Ring | Provides a rigid, hydrophobic core. | The aromatic system contributes to the overall hydrophobicity and can engage in π-π stacking interactions. |
| Sulfonic Acid Group (at position 2) | Confers high water solubility and anionic character. | This polar headgroup is essential for the amphiphilic nature of the molecule and its interaction with polar solvents. |
| Overall Molecular Geometry | Asymmetric, leading to a significant dipole moment. | The relative positions of the hydrophobic and hydrophilic moieties dictate the molecule's behavior at interfaces and in self-assembled structures. |
Environmental Behavior and Biogeochemical Cycling
Environmental Fate and Persistence Studies
The environmental persistence of dibutylnaphthalene-2-sulfonic acid and related naphthalene (B1677914) sulfonic acids (NSAs) is a subject of ongoing assessment. While some data suggests a degree of biodegradability, the core naphthalene structure is known for its resistance to rapid degradation. lignincorp.com
A draft screening assessment by Environment and Climate Change Canada for the Naphthalene Sulfonic Acids and Salts (NSAs) Group, which includes dibutylnaphthalene sulfonic acid (DNNSA), indicated that based on empirical data for other naphthalene sulfonic acids and modeled results, some NSAs are expected to persist in the environment. canada.ca The persistence is largely attributed to the stability of the naphthalene rings. lignincorp.com While the alkyl chains may be more susceptible to microbial attack, the core aromatic structure degrades more slowly. lignincorp.com
General characteristics of related compounds suggest that while they may degrade under certain conditions, the potential for persistence, particularly of the naphthalene core, exists. lignincorp.com
Table 1: Environmental Persistence Profile of Related Naphthalene Sulfonates
| Compound/Group | Persistence Characteristic | Source |
| Naphthalene Sulfonic Acids (NSAs) | Some members are expected to persist in the environment. | canada.ca |
| Sodium Dibutyl Naphthalene Sulfonate | The naphthalene core may degrade more slowly than aliphatic surfactants. | lignincorp.com |
| Alkyl Naphthalene Sulfonates | The naphthalene ring resists rapid microbial breakdown. | greenagrochem.com |
This table is generated based on available data for related compounds and should be interpreted with caution for this compound specifically.
Biodegradation Pathways and Microbial Interactions in Environmental Compartments
The biodegradation of this compound is primarily expected to occur through microbial action. The process for related alkylnaphthalene sulfonates is influenced by the characteristics of the alkyl chains and the core naphthalene structure. greenagrochem.com
Microbial degradation of naphthalene sulfonates is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring. nih.gov This initial step is often followed by the cleavage of the carbon-sulfur bond, releasing the sulfonate group as sulfite (B76179). nih.gov The resulting dihydroxynaphthalene can then be further metabolized through pathways similar to those for unsubstituted naphthalene. nih.gov
Studies on naphthalene-2-sulfonic acid (a related compound without the butyl groups) have identified specific bacterial strains capable of its degradation. For instance, Arthrobacter sp. 2AC and Comamonas sp. 4BC have been shown to completely degrade naphthalene-2-sulfonic acid within 33 hours under laboratory conditions, utilizing it as a sole source of carbon. nih.gov The degradation of more complex structures like this compound may involve a consortium of microorganisms with complementary metabolic capabilities. nih.govnih.gov The presence of the butyl groups is expected to influence the rate and extent of biodegradation, with shorter and less branched alkyl chains generally being more amenable to microbial attack. greenagrochem.com
Table 2: Microbial Degradation of Related Naphthalene Sulfonates
| Microorganism | Substrate | Key Findings | Source |
| Arthrobacter sp. 2AC | Naphthalene-2-sulfonic acid | 100% degradation in 33 hours in mineral salt medium. | nih.gov |
| Comamonas sp. 4BC | Naphthalene-2-sulfonic acid | 100% degradation in 33 hours in mineral salt medium. | nih.gov |
| Pseudomonas sp. | Naphthalene sulfonates | Metabolism initiated by double hydroxylation of the aromatic ring. | nih.gov |
This table highlights microbial activity on a related, less complex compound and provides insight into potential degradation pathways for this compound.
Adsorption and Mobility in Soil and Aquatic Ecosystems
The mobility of this compound in soil and aquatic environments is largely governed by its solubility and its potential for adsorption to soil particles and sediments. The presence of the hydrophilic sulfonate group generally imparts high water solubility to naphthalene sulfonic acids. nih.govnih.gov This high water solubility would typically suggest a high potential for mobility in soil and aquatic systems, as the compound would tend to remain in the aqueous phase rather than partitioning to solid matrices.
However, a draft screening assessment from the Canadian government for the Naphthalene Sulfonic Acids and Salts (NSAs) Group, which includes a dibutylnaphthalene sulfonic acid, suggests a low predicted mobility in soil for this group of substances. canada.ca This could be attributed to the hydrophobic nature of the dibutylated naphthalene core, which may lead to some degree of adsorption to organic matter in soil and sediment, counteracting the solubilizing effect of the sulfonate group. The interplay between the hydrophobic and hydrophilic moieties of the molecule is therefore a key determinant of its environmental mobility.
Further research is needed to fully elucidate the adsorption-desorption behavior of this compound in various soil types and aquatic environments to accurately predict its transport and potential for leaching into groundwater. scielo.br
Bioaccumulation Potential in Non-Human Organisms from an Environmental Transport Perspective
The bioaccumulation potential of this compound is a key consideration in its environmental risk assessment. The Canadian government's draft screening assessment for the NSAs Group noted that some of these substances may be bioaccumulative. canada.ca
Studies on the less substituted naphthalene sulfonate have provided some insights. For instance, research on small oysters exposed to naphthalene sulfonate showed that the compound can accumulate in tissues such as the adductor muscle and body, following initial uptake by the gills. Another study on the bioaccumulation of 2-naphthalene sulfonate in the fish species Channa punctatus revealed that the compound could be detected in the blood plasma, with the concentration decreasing over time, suggesting that the fish has the capacity to eliminate the substance. nih.govnih.gov
The extent of bioaccumulation of this compound in various non-human organisms will depend on a balance of uptake, metabolism, and elimination rates, which can vary significantly across different species and environmental conditions.
Q & A
Basic: What are the standard synthetic protocols for naphthalene-2-sulfonic acid, and how are reaction conditions optimized?
Naphthalene-2-sulfonic acid is synthesized via sulfonation of naphthalene using concentrated sulfuric acid under controlled temperature conditions (typically 160–180°C). Key parameters include:
- Molar ratios : Excess sulfuric acid ensures complete sulfonation .
- Temperature control : High temperatures favor β-isomer (naphthalene-2-sulfonic acid) formation over α-isomers .
- Post-reaction neutralization : Sodium salts are generated by titration with NaOH, with assay validation via phenolphthalein titration (98% purity threshold) .
Basic: What analytical techniques are recommended for characterizing naphthalene-2-sulfonic acid derivatives?
- Titration : Quantify purity using 0.1 N NaOH titration, with each mL equivalent to 22.63 mg of hydrated naphthalene-2-sulfonic acid .
- Melting point analysis : Confirm identity via melting range (122–126°C for hydrated forms) .
- Spectroscopy : UV-Vis for dye intermediates (e.g., azo derivatives like Acid Red 88) and FT-IR for sulfonic acid group detection .
Advanced: How can researchers resolve contradictions in sulfonation yield data across literature sources?
Discrepancies in yield often stem from:
- Reaction time variations : Prolonged heating may degrade products, reducing yields .
- Impurity profiles : Unreacted naphthalene or isomer byproducts (e.g., 1,6-Cleve’s acid) can skew results. Use HPLC with UV detection to quantify isomers .
- Cross-validation : Compare results with standardized protocols (e.g., USP 29/30 methods) .
Advanced: What experimental design considerations are critical for studying naphthalene sulfonic acid derivatives in dye synthesis?
- pH control : Azo coupling reactions (e.g., 4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid) require acidic conditions (pH 4–6) for diazonium salt stability .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonic acid solubility .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures .
Advanced: How do computational models aid in predicting the stability of sulfonic acid-containing polymers?
Multiphysics models correlate polymer morphology (e.g., PFSA ionomers) with transport properties. Key steps include:
- Molecular dynamics (MD) simulations : Model sulfonic acid group hydration and ion mobility .
- Density functional theory (DFT) : Predict electronic interactions in sulfonated naphthalene derivatives .
- Validation : Compare simulated data with experimental XRD crystallography (e.g., lattice parameters: a = 8.0694 Å, b = 15.2168 Å) .
Basic: What safety protocols are essential for handling naphthalene-2-sulfonic acid in laboratory settings?
- Storage : Keep in airtight containers away from oxidizers and bases .
- Exposure mitigation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .
- Waste disposal : Neutralize with sodium bicarbonate before disposal in approved chemical waste systems .
Advanced: How can researchers optimize the synthesis of sulfonated naphthalene derivatives for biological applications?
- Functional group compatibility : Protect sulfonic acid groups during amidation (e.g., 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid) using tert-butoxycarbonyl (Boc) groups .
- Bioactivity screening : Use fluorescence microscopy for staining efficiency analysis (e.g., disodium salts in cellular imaging) .
- Stability studies : Assess hydrolytic degradation in PBS buffer (pH 7.4) at 37°C over 72 hours .
Advanced: What strategies address challenges in quantifying trace impurities in sulfonated naphthalene mixtures?
- LC-MS/MS : Detect low-abundance isomers (e.g., 1,5-dihydroxynaphthalene-2,7-disulfonic acid) with a detection limit of 0.1 ppm .
- Ion chromatography : Separate sulfonate anions using Dionex AS11-HC columns with NaOH eluents .
- Standard reference materials : Use certified samples (e.g., USP-grade naphthalene-2-sulfonic acid) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
